N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Overview
Description
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide works by binding to the BMI-1 protein and inhibiting its activity. BMI-1 is a key regulator of the self-renewal and differentiation of stem cells, including cancer stem cells. By inhibiting BMI-1, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide disrupts the self-renewal of cancer stem cells and promotes their differentiation, leading to their eventual elimination.
Biochemical and Physiological Effects:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to selectively target cancer stem cells while sparing normal stem cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its specificity for cancer stem cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Future Directions
For research on N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide include optimizing its synthesis and formulation for improved solubility and bioavailability. Further studies are also needed to investigate its potential toxicity and side effects. In addition, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide could be studied in combination with other cancer therapies to enhance its efficacy and reduce the risk of resistance. Finally, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide could be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to selectively target cancer stem cells while sparing normal stem cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[[3-(pentanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-2-3-9-15(21)18-12-6-4-7-13(11-12)19-17(23)20-16(22)14-8-5-10-24-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,21)(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODXMAUKQEDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(pentanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.